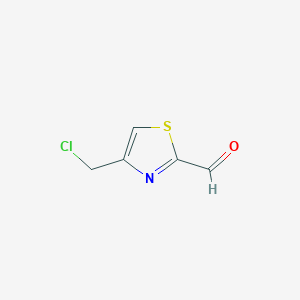

4-Chloromethyl-thiazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromethyl-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloromethyl-thiazole-2-carbaldehyde?

A common method involves condensation reactions between aminothiazole derivatives and substituted aldehydes. For example, refluxing 4-chloro-2-aminothiazole with chloromethyl-substituted aldehydes in ethanol, catalyzed by glacial acetic acid, yields the target compound. Alternative approaches include Hantzsch thiazole synthesis, where α-haloketones react with thioamides under basic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and chloromethyl group (δ 4.5–5.0 ppm).

- IR Spectroscopy : Peaks at ~1700 cm−1 (C=O stretch) and 650–750 cm−1 (C-Cl stretch).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : To validate purity and stoichiometry .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Waste Disposal : Collect halogenated waste separately for professional treatment.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact due to potential hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organic bases (e.g., triethylamine) to enhance condensation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher dielectric constants may stabilize intermediates.

- Temperature Control : Optimize reflux duration (e.g., 4–8 hours) to balance conversion and decomposition .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Cross-Validation : Use complementary techniques (e.g., 1H-13C HSQC NMR) to confirm ambiguous signals.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What strategies enable functionalization of the aldehyde group in this compound?

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Carboxylic acid derivatives |

| Reduction | NaBH4 | Primary alcohol derivatives |

| Condensation | Hydrazines | Hydrazones for bioactivity screening |

| These reactions retain the thiazole core while diversifying the aldehyde’s reactivity . |

Q. How does the chloro-methyl substituent influence reactivity compared to other substituents?

- Electronic Effects : The electron-withdrawing Cl atom increases electrophilicity at the aldehyde, enhancing nucleophilic attack.

- Steric Effects : The methyl group may hinder reactions at adjacent positions. Comparative studies with fluoro- or methyl-substituted analogs show altered reaction kinetics and biological target affinities .

Q. What in silico methods predict the biological activity of this compound?

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR Models : Corrogate substituent effects with bioactivity data from PubChem or ChEMBL.

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .

Q. How can low yields in nucleophilic substitution reactions be troubleshooted?

- Nucleophile Strength : Test stronger nucleophiles (e.g., Grignard reagents) or phase-transfer catalysts.

- Solvent Polarity : Switch to DMF or THF to stabilize transition states.

- Byproduct Analysis : Use LC-MS to identify side reactions (e.g., hydrolysis) .

Q. How does the bioactivity of this compound compare to structurally similar derivatives?

Properties

Molecular Formula |

C5H4ClNOS |

|---|---|

Molecular Weight |

161.61 g/mol |

IUPAC Name |

4-(chloromethyl)-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C5H4ClNOS/c6-1-4-3-9-5(2-8)7-4/h2-3H,1H2 |

InChI Key |

IPLOONAXODSTDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)C=O)CCl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.